molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

Cat. No.: B072902
CAS No.: 1545-75-1
M. Wt: 343.28 g/mol
InChI Key: MXLQVAQMSZOUEX-UHFFFAOYSA-N
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Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid is an organic compound that features a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzoic acid core. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)thiophenol followed by a coupling reaction with 2-bromobenzoic acid. The nitration step introduces the nitro group, while the coupling reaction forms the sulfanyl linkage between the aromatic rings. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like palladium to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and nitro groups but lacks the sulfanyl linkage.

    4-Trifluoromethylthiophenol: Contains the trifluoromethyl and sulfanyl groups but lacks the benzoic acid moiety.

    2-Nitrobenzoic acid: Contains the nitro and benzoic acid groups but lacks the trifluoromethyl and sulfanyl groups.

Uniqueness

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQVAQMSZOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367076
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545-75-1
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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